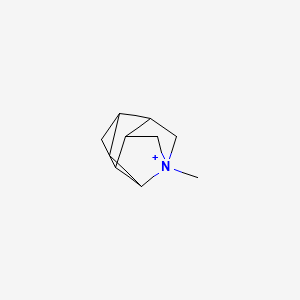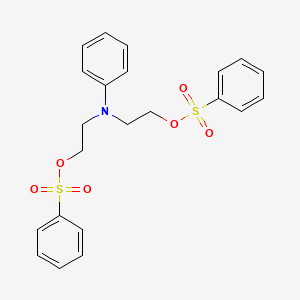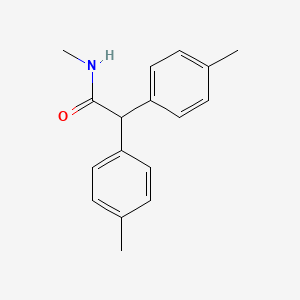
N-methyl-2,2-bis(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 402221 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals studied for their potential therapeutic and industrial uses.
Vorbereitungsmethoden
The synthetic routes for NSC 402221 involve several steps, typically starting with the selection of appropriate precursor materials. The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently and cost-effectively.
Analyse Chemischer Reaktionen
NSC 402221 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 402221 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, NSC 402221 is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of NSC 402221 involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to various biological effects, depending on the context in which the compound is used. The precise molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms by which NSC 402221 exerts its effects.
Vergleich Mit ähnlichen Verbindungen
NSC 402221 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with comparable chemical structures or those that exhibit similar biological activities. The uniqueness of NSC 402221 may lie in its specific molecular interactions, its efficacy in certain applications, or its overall stability and reactivity under various conditions.
Conclusion
NSC 402221 is a versatile compound with significant potential in various scientific and industrial fields Its unique properties and wide range of applications make it a subject of ongoing research and interest
Eigenschaften
CAS-Nummer |
7469-84-3 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
N-methyl-2,2-bis(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-4-8-14(9-5-12)16(17(19)18-3)15-10-6-13(2)7-11-15/h4-11,16H,1-3H3,(H,18,19) |
InChI-Schlüssel |
RCCAKZIYBWKBPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


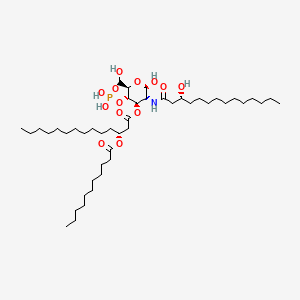
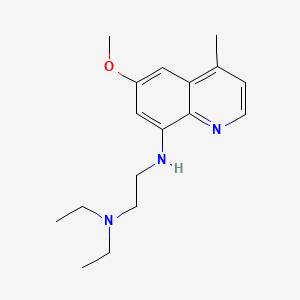

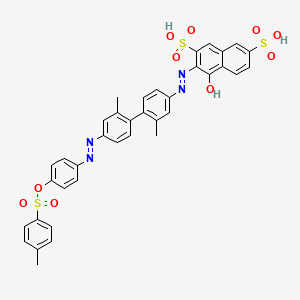
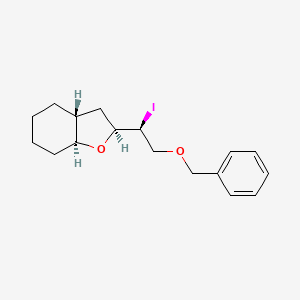
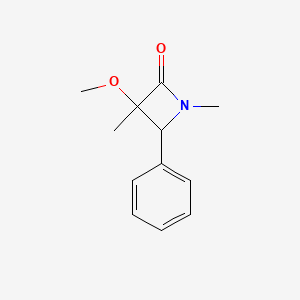

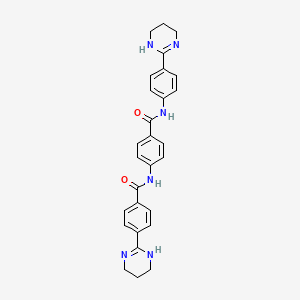
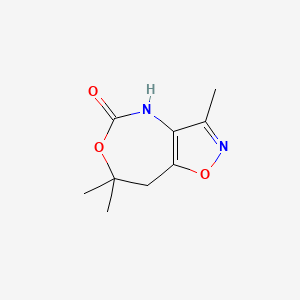
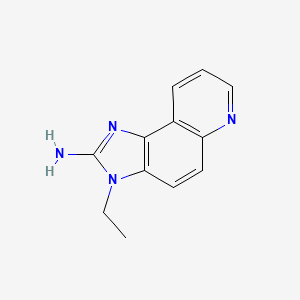
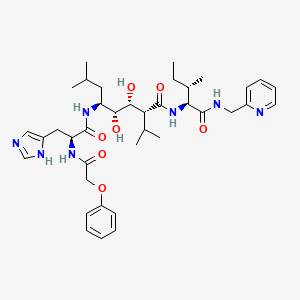
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
